molecular formula C7H9N3 B1296412 Piperidine-2,6-dicarbonitrile CAS No. 41980-31-8

Piperidine-2,6-dicarbonitrile

Cat. No. B1296412
CAS RN: 41980-31-8
M. Wt: 135.17 g/mol
InChI Key: YIUPHEPARZCBPW-UHFFFAOYSA-N
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Description

Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound that belongs to the piperidine family . It consists of a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .


Molecular Structure Analysis

Piperidine-2,6-dicarbonitrile has a molecular formula of C7H9N3 . It consists of a six-membered ring with five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives of Piperidine-2,6-dicarbonitrile, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, have been synthesized for various applications. These compounds are characterized using techniques like NMR, MS, and X-ray diffraction, indicating their potential in material science and chemical research (Wu Feng, 2011).

Multicomponent Reactions

  • Piperidine-2,6-dicarbonitrile plays a crucial role in multicomponent reactions. For example, it's used as a base in the synthesis of bis(dihydropyridine-3,5-dicarbonitriles) via condensation reactions (S. Sanad, A. Elwahy, Ismail A. Abdelhamid, 2018).

Ultrasound-Promoted Synthesis

  • In another application, ultrasound-promoted one-pot, four-component synthesis of Pyridin-2(1H)-One derivatives involves Piperidine-2,6-dicarbonitrile. This method offers advantages such as shorter reaction times and excellent yields (Jin-Ming Yang et al., 2013).

Cytotoxicity Evaluation

  • Piperidine-2,6-dicarbonitrile derivatives have been synthesized and their cytotoxicity against human epithelial colorectal adenocarcinoma cell lines has been assessed. Some derivatives showed concentration-dependent inhibitory effects, indicating potential applications in cancer research (Amr M. Abdelmoniem et al., 2017).

Antimicrobial Properties

  • Novel derivatives of Piperidine-2,6-dicarbonitrile have shown promising antibacterial activity. These findings highlight the potential of these compounds as antimicrobial agents (V. Patel et al., 2018).

Catalyst and Solvent Effects

  • Piperidine-2,6-dicarbonitrile is used to study the effects of different bases and solvents on the synthesis of pyridine-3,5-dicarbonitriles. This research is significant in understanding reaction mechanisms and optimizing synthesis conditions (Kai Guo et al., 2009).

Safety And Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of Piperidine can cause respiratory irritation .

Future Directions

Piperidine derivatives are used in the production of rubber accelerators, which are substances that speed up the vulcanization of rubber . Moreover, piperidine-2,6-diones serve as valuable and versatile synthetic intermediates in organic synthesis .

properties

IUPAC Name

piperidine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUPHEPARZCBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318860
Record name piperidine-2,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-2,6-dicarbonitrile

CAS RN

41980-31-8
Record name 41980-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name piperidine-2,6-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CE Schmaunz, KT Wanner - Synthesis, 2011 - thieme-connect.com
An easy and straightforward method for the synthesis of 4, 4-disubstituted pipecolic acid and piperidine-2, 6-dicarboxylic acid derivatives has been developed, based on the addition of …
Number of citations: 6 www.thieme-connect.com
J Bouchaudon, G Dutruc-Rosset, D Farge… - Journal of the Chemical …, 1989 - pubs.rsc.org
RP 56142, a new immunoactive peptide was synthesized on large scale (ca. 500 g)viaL-2,6-diaminopimelic acid which was prepared by chemical or biochemical synthesis. The key …
Number of citations: 18 pubs.rsc.org

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